molecular formula C9H8ClFO3 B14026495 2-Chloro-4-ethoxy-5-fluorobenzoic acid

2-Chloro-4-ethoxy-5-fluorobenzoic acid

Cat. No.: B14026495
M. Wt: 218.61 g/mol
InChI Key: ARLVXIBTNIVZDH-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-5-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Chlorination: Introduction of the chloro group is achieved through chlorination reactions.

    Fluorination: The fluoro group is introduced using fluorinating agents.

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction.

The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that optimize yield and cost-efficiency. These methods often use continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

2-Chloro-4-ethoxy-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, ethoxy, and fluoro groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or interact with receptor proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethoxy-5-fluorobenzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-chloro-4-ethoxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13)

InChI Key

ARLVXIBTNIVZDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)O)F

Origin of Product

United States

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